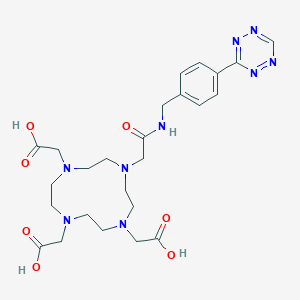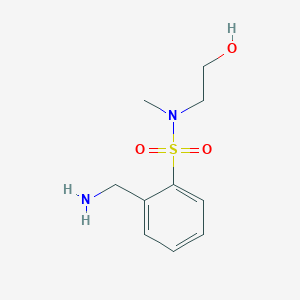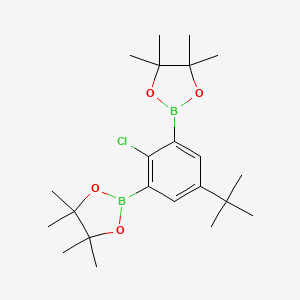
2-Fluoro-2-(4-methylpyridin-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-2-(4-methylpyridin-3-yl)acetic acid is a fluorinated organic compound that belongs to the class of pyridine derivatives. The presence of a fluorine atom in its structure imparts unique chemical and biological properties, making it a compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(4-methylpyridin-3-yl)acetic acid typically involves the fluorination of pyridine derivatives. . The reaction conditions often include the use of solvents like tetrahydrofuran and bases to promote the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the process ensures the availability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-(4-methylpyridin-3-yl)acetic acid can undergo several types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like nucleophiles (e.g., amines, thiols) can be used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups replacing the fluorine atom or modifying the acetic acid moiety.
Scientific Research Applications
2-Fluoro-2-(4-methylpyridin-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities due to the presence of the fluorine atom, which can enhance binding affinity and metabolic stability.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-(4-methylpyridin-3-yl)acetic acid depends on its specific application. In biological systems, the fluorine atom can influence the compound’s interaction with molecular targets, such as enzymes or receptors. The electron-withdrawing nature of fluorine can enhance binding affinity and selectivity, leading to more potent biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methylpyridine: A precursor in the synthesis of 2-Fluoro-2-(4-methylpyridin-3-yl)acetic acid.
2-Fluoro-3-pyridylboronic acid: Used in similar coupling reactions.
2-Fluoro-5-methylpyridine: Another fluorinated pyridine derivative with different substitution patterns.
Uniqueness
This compound is unique due to the specific positioning of the fluorine atom and the acetic acid moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H8FNO2 |
|---|---|
Molecular Weight |
169.15 g/mol |
IUPAC Name |
2-fluoro-2-(4-methylpyridin-3-yl)acetic acid |
InChI |
InChI=1S/C8H8FNO2/c1-5-2-3-10-4-6(5)7(9)8(11)12/h2-4,7H,1H3,(H,11,12) |
InChI Key |
RVCAZALKRZKEIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)C(C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Carboxy-5,5-dimethyl-3a,4,5,6,7,7a-hexahydrothiazolo[5,4-c]pyridin-5-ium iodide lithium salt](/img/structure/B13345515.png)


![4-(2-Methylpropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13345532.png)
![7-Oxabicyclo[4.1.0]heptan-3-ol](/img/structure/B13345544.png)


![tert-Butyl 3a,6a-difluorohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B13345553.png)



